molecular formula C14H21N3O3 B1374820 Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate CAS No. 1211542-18-5

Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate

Cat. No.: B1374820
CAS No.: 1211542-18-5
M. Wt: 279.33 g/mol
InChI Key: PSCCGROQUOHWRG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-hydroxypyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products are the corresponding alcohols or amines.

    Substitution: The major products are halogenated derivatives or other substituted compounds.

Scientific Research Applications

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the hydroxyl group on the pyridine ring, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.

Biological Activity

Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate (CAS: 1211542-18-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H21N3O3
  • Molecular Weight : 279.33 g/mol
  • Purity : >98%
  • Functional Groups : Hydroxyl, Nitrogen Heterocycle

The compound's structure features a tert-butyl group, a piperazine ring, and a hydroxypyridine moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridine and piperazine can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Neuropharmacological Effects

The compound has been explored for its neuropharmacological effects, particularly as a ligand for histamine receptors. In vitro studies demonstrated that certain derivatives exhibit high affinity for the human histamine H3 receptor (hH3R), suggesting potential applications in treating neurological disorders such as schizophrenia and cognitive impairment .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the piperazine ring and the pyridine moiety can significantly influence biological activity. For example:

Compound ModificationBiological ActivityReference
Hydroxyl group at position 5 on pyridineIncreased antimicrobial activity
Variation in alkyl chain length on piperazineAltered receptor binding affinity

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position of the piperazine ring enhanced antibacterial potency, with some compounds showing MIC values as low as 1 µg/mL .
  • Neuropharmacological Screening : In a series of tests conducted on mice, derivatives of this compound were evaluated for their anticonvulsant properties. The findings revealed that certain compounds displayed significant protective effects against seizure induction, suggesting their potential as therapeutic agents for epilepsy .

Properties

IUPAC Name

tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12-5-4-11(18)10-15-12/h4-5,10,18H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCCGROQUOHWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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